6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Beschreibung

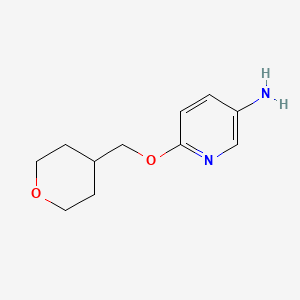

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a pyridine derivative featuring a 3-amine group and a 6-position methoxy substituent modified with a tetrahydro-2H-pyran-4-ylmethyl (THP-CH2-) moiety.

Eigenschaften

IUPAC Name |

6-(oxan-4-ylmethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGJVSVJOMXDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine typically involves the following steps:

Formation of the pyridine ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the tetrahydro-2H-pyran-4-ylmethoxy group: This step involves the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ol, followed by its reaction with a suitable pyridine derivative.

Analyse Chemischer Reaktionen

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine has shown promise in drug development, particularly in the following areas:

a. Anticancer Research

- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have been explored for their potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

b. Neurological Disorders

- The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions such as Alzheimer's disease. Research into its neuroprotective properties could lead to the development of new therapeutic agents.

Material Science

The unique structural characteristics of this compound make it suitable for use in material science:

a. Polymer Chemistry

- This compound can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of the resulting materials. Its incorporation into polymer matrices may improve functionality for applications in coatings or adhesives.

b. Organic Electronics

- Research has explored the use of such compounds in organic semiconductor materials, potentially leading to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |

| Neurological treatments | Neuroprotective effects under investigation | |

| Material Science | Polymer additives | Enhanced mechanical properties |

| Organic semiconductor materials | Improved performance in electronic devices |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of pyridine derivatives, including compounds similar to this compound, against human breast cancer cells. The results indicated a significant reduction in cell viability, suggesting that this class of compounds may serve as a basis for developing new anticancer drugs.

Case Study 2: Neurological Protection

Another research effort focused on evaluating the neuroprotective potential of tetrahydropyran derivatives. In vitro assays demonstrated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, highlighting their potential for treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analogs differ primarily in the substituent at the 6-position of the pyridine ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Analysis of Substituent Effects

THP-CH2- vs. Direct -O-THP ([6]) :

The methylene bridge in the target compound introduces increased flexibility and steric bulk compared to the direct -O-THP analog. This may enhance binding affinity in hydrophobic pockets while slightly reducing solubility due to the added hydrophobicity .

Cyclopentyloxy vs. THP-CH2- ([6]): The cyclopentyloxy analog (similarity score 0.96) replaces the oxygen-containing THP with a non-polar cyclopentane ring. This substitution likely increases lipophilicity (logP) but may reduce metabolic stability due to the absence of an ether oxygen .

Phenoxy Derivatives ([4]): Compounds like 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine exhibit higher molecular weights and altered electronic properties due to the aromatic ring and halogen substituents. These modifications could enhance π-π stacking interactions but reduce solubility .

Research Findings and Implications

- Solubility : The THP-CH2- group may reduce aqueous solubility compared to -O-THP analogs due to increased hydrophobicity, though this could be offset by formulation strategies.

- Synthetic Accessibility : Analogous compounds (e.g., [1], [3]) are synthesized via reductive amination or nucleophilic substitution, suggesting feasible routes for the target compound’s preparation.

Biologische Aktivität

6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety, which is known for its ability to influence biological interactions. The structural formula can be represented as follows:

This structure is pivotal in determining the compound's interactions with biological targets.

Research indicates that this compound may act through several mechanisms, including:

- Inhibition of Protein Methyltransferases (PMTs) : Similar compounds have been shown to inhibit PMTs, which are involved in epigenetic regulation. This inhibition can lead to changes in gene expression and cellular function .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit activity against various pathogens, potentially through mechanisms involving disruption of cell membranes or interference with metabolic pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity. The following table summarizes key findings from various studies:

| Study | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | PMTs | 1.7 | Competitive inhibition with substrate |

| Study 2 | Antimicrobial | 10.5 | Disruption of cell membrane integrity |

| Study 3 | Cytotoxicity (THP-1 cells) | 25.0 | Induction of apoptosis |

Case Studies

- Inhibition of Methyltransferases : A study demonstrated that related compounds effectively inhibited specific methyltransferases, leading to decreased levels of histone methylation, which is crucial for regulating gene expression in cancer cells .

- Antileishmanial Activity : Another study investigated the antileishmanial properties of tetrahydropyran derivatives, revealing that these compounds could inhibit the growth of Leishmania donovani promastigotes, suggesting potential therapeutic applications against leishmaniasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, coupling tetrahydro-2H-pyran-4-ylmethanol with a halogenated pyridin-3-amine precursor (e.g., 6-bromo- or 6-chloro-pyridin-3-amine) under Mitsunobu conditions or using a palladium-catalyzed cross-coupling reaction. To minimize side reactions (e.g., over-alkylation), use controlled stoichiometry of reagents and inert atmosphere conditions. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

- NMR : Confirm the presence of characteristic signals, such as the pyran ring protons (δ 1.5–4.0 ppm) and the methoxy group (δ 3.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks consistent with the molecular formula C₁₁H₁₆N₂O₂ .

Advanced Research Questions

Q. What strategies are effective for analyzing the regioselectivity of substituents in pyridin-3-amine derivatives during SAR studies?

- Methodological Answer : To evaluate how the tetrahydro-2H-pyran-4-ylmethoxy group influences bioactivity:

- Comparative Synthesis : Prepare analogs with variations in the pyran ring (e.g., methyl or fluorinated substituents) and measure binding affinity or inhibitory activity.

- Computational Modeling : Use DFT calculations or molecular docking to assess steric/electronic effects of the substituent on target interactions. For example, the pyran group’s conformational flexibility may enhance binding to hydrophobic pockets in enzymes .

- Data Interpretation : Correlate activity trends with substituent logP values and steric bulk using QSAR models .

Q. How can contradictory data in stability studies of this compound under acidic conditions be resolved?

- Methodological Answer : Discrepancies may arise from hydrolysis of the methoxy group or pyran ring opening. To address this:

- Controlled Stability Assays : Perform accelerated degradation studies at varying pH (1–7) and temperatures (25–60°C). Monitor by LC-MS for degradation products (e.g., free pyridin-3-amine or tetrahydro-2H-pyran-4-ylmethanol).

- Mechanistic Insight : Use isotopic labeling (e.g., D₂O) to track proton exchange sites.

- Mitigation : Stabilize the compound via salt formation (e.g., HCl salt) or formulation in non-aqueous solvents .

Q. What advanced techniques are suitable for characterizing crystalline forms of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure to confirm the spatial arrangement of the pyran and pyridine moieties. For example, analogous pyridin-3-amine derivatives show intermolecular hydrogen bonding between NH₂ and oxygen atoms, stabilizing the lattice .

- DSC/TGA : Determine melting points and thermal decomposition profiles to identify polymorphs.

- PXRD : Compare experimental patterns with simulated data from SCXRD to detect amorphous impurities .

Experimental Design & Optimization

Q. How to design a kinetic study for the catalytic hydrogenation of intermediates in the synthesis of this compound?

- Methodological Answer :

- Substrate Scope : Test hydrogenation of nitro- or cyano-precursors to the amine using Pd/C or Raney Ni under H₂ (1–10 atm).

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS. Calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation.

- Optimization : Adjust catalyst loading (1–5% w/w) and solvent polarity (e.g., ethanol vs. THF) to balance reaction rate and selectivity .

Q. What methodologies are recommended for assessing the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Solubility Screen : Use shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lipid-based vehicles. Quantify via UV-Vis at λmax ~260 nm.

- Permeability Assay : Perform Caco-2 cell monolayer studies to predict intestinal absorption.

- Prodrug Strategies : If solubility is poor, modify the methoxy group to a phosphate ester or employ cyclodextrin inclusion complexes .

Data Contradiction & Interpretation

Q. How to reconcile conflicting reports on the antifungal activity of pyridin-3-amine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or structural variations.

- Standardized Bioassays : Re-test the compound under CLSI guidelines using Candida albicans or Aspergillus fumigatus strains. Include positive controls (e.g., fluconazole).

- Structural Analysis : Compare MIC values with analogs (e.g., 6-(2,2,2-trifluoroethoxy)pyridin-3-amine) to identify substituent effects on activity .

- Mechanistic Studies : Probe target engagement via fungal enzyme inhibition assays (e.g., lanosterol 14α-demethylase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.